3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one
Description
The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety via a 2-oxoethyl linker. Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system modulation . The 6,7-dimethoxy substitution on the dihydroisoquinoline fragment enhances lipophilicity (logP) and may influence receptor binding, particularly for targets like sigma-2 (σ₂) receptors implicated in cancer proliferation . This compound has been explored in multidrug resistance (MDR) reversal studies, where structural analogs demonstrate efficacy as P-glycoprotein inhibitors .
Properties
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-9-14-7-8-23(11-15(14)10-19(18)28-2)20(25)12-24-13-22-17-6-4-3-5-16(17)21(24)26/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMJJKOLMYRTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a quinazolinone derivative. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate quinazolinone precursor in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and induced G0/G1 phase arrest, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It appears to modulate neuroinflammatory responses and may protect neurons from oxidative stress-induced damage.
Mechanism : The neuroprotective effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
Findings : The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic or in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for various modifications that can enhance its biological activity. The presence of methoxy groups and the isoquinoline moiety are critical for its pharmacological effects.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Alteration of substituents on the quinazoline ring | Changes in receptor binding affinity |
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological profile is closely tied to its substituents. Key comparisons include:
Substituent-Driven Lipophilicity and Receptor Binding
- 6,7-Dimethoxy-3,4-dihydroisoquinoline vs. Non-Methoxy Derivatives: Derivatives with the 6,7-dimethoxy group (e.g., this compound) exhibit higher predicted logP values compared to analogs lacking methoxy groups (e.g., 3,4-dihydroisoquinolin-2(1H)-yl). Increased lipophilicity enhances blood-brain barrier penetration and σ₂ receptor affinity, as seen in PET probes for cancer imaging .
- Benzimidazole/Pyridine Substituents :
Analogs with benzimidazole substituents (e.g., 1H-benzo[d]imidazol-2-yl) show higher logP than pyridine derivatives, but the 6,7-dimethoxy group in this compound balances lipophilicity with σ₂ receptor selectivity .
Pharmacological Targets
- Sigma-2 (σ₂) Receptor Probes: The lead compound 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one (from ) shares the 6,7-dimethoxy motif and demonstrates high σ₂ affinity (Ki < 10 nM). This suggests that the methoxy groups are critical for σ₂ binding, a property likely retained in the subject compound.
- MDR Reversal Agents: Analogs like N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine (5a) (yield: 47.7%) and 4a (trimethoxyphenyl variant, yield: 47.5%) show moderate efficacy in reversing P-glycoprotein-mediated drug efflux . The subject compound’s oxoethyl linker may optimize steric interactions with MDR targets.
Comparative Data Table
Key Research Findings
σ₂ Receptor Specificity: The 6,7-dimethoxy group is critical for σ₂ receptor binding, with analogs showing >10-fold higher affinity over non-methoxy derivatives .
MDR Modulation: Oxoethyl-linked quinazolinones (e.g., this compound) exhibit better steric compatibility with P-glycoprotein substrate-binding pockets than bulkier substituents .
Synthetic Challenges : Methoxy groups require careful protection/deprotection steps, impacting yields compared to simpler analogs .
Biological Activity
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one is a complex organic compound that combines elements of quinazoline and isoquinoline structures. This compound has garnered attention due to its potential biological activities, which may include antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.34 g/mol. The compound features a quinazolinone core linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which contributes to its pharmacological activities.
Antitumor Activity
Research indicates that quinazoline derivatives possess significant antitumor properties. A study highlighted that compounds with quinazoline structures can act as tyrosine kinase inhibitors, which are crucial for controlling tumor growth . The presence of the isoquinoline moiety in our compound may enhance its antitumor efficacy through synergistic mechanisms.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been well documented. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the dimethoxyisoquinoline structure may further augment this activity due to improved binding interactions with microbial targets.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| M1 | E. coli | 20 |
| M5 | S. aureus | 25 |
Anti-inflammatory Activity
Quinazoline derivatives are also noted for their anti-inflammatory properties. They have been shown to reduce inflammation by inhibiting specific pathways involved in inflammatory responses . The dual action of the quinazoline and isoquinoline components may provide a more potent anti-inflammatory effect compared to simpler compounds.
Case Studies
- Antitumor Study : A recent study evaluated the antitumor effects of several quinazoline derivatives in cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells with IC50 values below 10 µM .
- Antimicrobial Evaluation : Another study investigated the antibacterial activity of various quinazoline derivatives against common pathogens. The results demonstrated that certain derivatives exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria .
Q & A
Basic: What are the critical steps for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis requires multi-step pathways with precise control of reaction conditions (e.g., solvent choice, temperature, and time). For example:
- Step 1: Condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a ketone intermediate under reflux in ethanol or DMF .
- Step 2: Coupling the intermediate with a quinazolinone core using a peptide coupling agent (e.g., EDC/HOBt) in anhydrous conditions to avoid hydrolysis .
- Step 3: Purification via column chromatography (silica gel, gradient elution) and crystallization from ethanol or acetonitrile .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the quinazolinone carbonyl peak typically appears at ~165–170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with an error margin <5 ppm .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxoethyl group) .
Basic: How can researchers assess the compound’s biological activity?
Methodological Answer:
- In vitro Screening: Use high-throughput assays (e.g., kinase inhibition, antimicrobial MIC tests) with positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Selectivity Profiling: Test against related enzymes (e.g., EGFR vs. VEGFR) to identify target specificity .
Advanced: How can researchers address by-product formation during synthesis?
Methodological Answer:
- Reaction Monitoring: Use real-time LC-MS to detect intermediates and by-products (e.g., dimerization products) .
- Optimization Strategies: Adjust stoichiometry (e.g., excess quinazolinone core) or switch solvents (e.g., DMF to THF) to suppress side reactions .
- Purification: Employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) .
Advanced: How to resolve discrepancies between molecular docking predictions and experimental bioactivity?
Methodological Answer:
- Docking Refinement: Use flexible docking protocols (e.g., AutoDock Vina) to account for protein conformational changes .
- Experimental Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
- Structural Analysis: Compare X-ray crystallography data (if available) with docking poses to identify steric clashes or solvation effects .
Advanced: How to interpret contradictory bioactivity data across similar quinazolinone derivatives?
Methodological Answer:
- Structural Comparison: Analyze substituent effects using SAR tables. For example, methoxy groups at C6/C7 enhance kinase inhibition, while chloro substituents may reduce solubility .
- Assay Variability: Control for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Meta-Analysis: Use computational tools (e.g., ChemAxon) to correlate logP, polar surface area, and activity trends .
Advanced: What strategies can modify the compound’s structure to enhance target selectivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the oxoethyl group with a sulfonamide to improve hydrogen bonding .
- Scaffold Hopping: Replace the dihydroisoquinoline moiety with a piperazine ring and evaluate activity via parallel synthesis .
- Prodrug Design: Introduce esterase-cleavable groups (e.g., acetyl) to improve bioavailability .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–8) at 37°C for 24h and analyze degradation via LC-MS .
- Metabolic Stability: Use liver microsome assays (human/rat) with NADPH cofactor to measure half-life (t₁/₂) .
- Light/Thermal Stability: Expose solid/liquid samples to 40°C or UV light (254 nm) and monitor degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
